N-benzyl-N-hexylamine
CAS No.: 25468-44-4
Cat. No.: VC2417419
Molecular Formula: C13H21N
Molecular Weight: 191.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25468-44-4 |
---|---|
Molecular Formula | C13H21N |
Molecular Weight | 191.31 g/mol |
IUPAC Name | N-benzylhexan-1-amine |
Standard InChI | InChI=1S/C13H21N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Standard InChI Key | VFZWCTYGZWDQGK-UHFFFAOYSA-N |
SMILES | CCCCCCNCC1=CC=CC=C1 |
Canonical SMILES | CCCCCCNCC1=CC=CC=C1 |
Introduction
Chemical Structure and Classification
N-benzyl-N-hexylamine (CAS No. 25468-44-4) is classified as a secondary amine with the molecular formula C₁₃H₂₁N and a molecular weight of 191.31 g/mol . The compound features a nitrogen atom bonded to both a benzyl group (C₆H₅CH₂-) and a hexyl chain (C₆H₁₃-). This structural arrangement creates a molecule with distinctive chemical reactivity and physical properties compared to other amines.
The compound's IUPAC name is N-benzylhexan-1-amine, though it is also known by several synonyms including benzenemethanamine, N-hexyl-; N-(n-hexyl) benzylamine; and N-hexylbenzenemethanamine . Its structure can be represented by the canonical SMILES notation CCCCCCNCC1=CC=CC=C1, which provides a concise representation of the molecule's connectivity.
Structural Features
The benzyl group contributes aromatic character to the molecule, while the hexyl chain provides lipophilicity. The secondary amine functional group (-NH-) serves as both a hydrogen bond donor and acceptor, influencing the compound's solubility and reactivity profiles. This combination of structural features makes N-benzyl-N-hexylamine particularly useful in various chemical transformations and applications.
Physical and Chemical Properties
N-benzyl-N-hexylamine possesses distinct physicochemical properties that influence its behavior in chemical reactions and applications. Table 1 summarizes the key physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of N-benzyl-N-hexylamine
The relatively high boiling point of N-benzyl-N-hexylamine (269.9°C) is attributed to its molecular weight and the presence of intermolecular hydrogen bonding capabilities . The compound's LogP value of 3.7474 indicates significant lipophilicity, making it more soluble in organic solvents than in water . This property is particularly relevant for its applications in organic synthesis and pharmaceutical development.
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of N-benzyl-N-hexylamine, each with specific advantages depending on the required scale, available starting materials, and desired purity. The main synthetic pathways are described below.
Reductive Amination
One of the most common and efficient methods for synthesizing N-benzyl-N-hexylamine involves reductive amination of benzaldehyde with hexylamine. This two-step process begins with the formation of an imine intermediate followed by its reduction to the corresponding amine .
The reaction typically proceeds as follows:
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Benzaldehyde reacts with hexylamine to form benzylidenehexylamine (imine)
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The imine is subsequently reduced using a suitable reducing agent and catalyst
Several variations of this method have been reported:
Palladium-Catalyzed Hydrogenation
This approach employs palladium on carbon as a catalyst with hydrogen gas as the reducing agent. The reaction can be conducted in various solvents, with water-miscible solvents such as methanol, ethanol, or isopropanol often preferred . A key advantage of this method is that the iminization and hydrogenation can be performed sequentially in the same reaction vessel without isolating the imine intermediate .
The general reaction conditions include:
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Catalyst: 5-10% Pd/C
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Hydrogen pressure: 1-5 atm
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Temperature: 25-50°C
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Reaction time: 2-24 hours
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Typical yields: 85-95%
Sodium Cyanoborohydride Method
An alternative approach uses sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method is particularly valuable because NaBH₃CN can selectively reduce imines in the presence of aldehydes, allowing for a one-pot synthesis without isolating the imine intermediate .
The typical reaction conditions include:
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Reducing agent: NaBH₃CN
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Solvent: Methanol or methanol/acetic acid
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pH: 4-6 (slightly acidic)
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Temperature: Room temperature
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Reaction time: 6-24 hours
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Typical yields: 70-90%
N-Alkylation of Amines with Alcohols
A more recent and environmentally friendly approach involves the direct N-alkylation of hexylamine with benzyl alcohol using a borrowing hydrogen strategy . This method employs iridium complexes bearing N-heterocyclic carbene (NHC) ligands as catalysts.
The key features of this method include:
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Catalyst: Iridium complexes with NHC ligands
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Base: Potassium tert-butoxide (KOtBu)
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Solvent: Protic solvents such as 2,2,2-trifluoroethanol
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Temperature: 40-60°C (mild conditions)
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Reaction time: 12-48 hours
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Typical yields: 65-85%
This approach is particularly attractive due to its atom economy and the use of alcohols rather than more reactive and potentially hazardous alkyl halides .
Alkylation with Benzyl Halides
To minimize over-alkylation, the reaction can be conducted with:
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Excess hexylamine
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Controlled addition of the benzyl halide
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Lower temperatures
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Use of weaker bases
Spectroscopic Characterization
The structural confirmation and purity assessment of N-benzyl-N-hexylamine typically involve various spectroscopic and analytical techniques. The characteristic spectral data provide valuable information for identifying and characterizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of N-benzyl-N-hexylamine exhibits several characteristic signals:
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Aromatic protons: δ 7.2-7.4 ppm (multiplet, 5H)
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Benzylic methylene protons (-CH₂-Ph): δ 3.7-3.8 ppm (singlet, 2H)
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N-CH₂ protons: δ 2.5-2.6 ppm (triplet, 2H)
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Hexyl chain methylene protons: δ 1.2-1.6 ppm (multiple signals, 8H)
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Terminal methyl protons: δ 0.8-0.9 ppm (triplet, 3H)
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NH proton: δ 1.0-1.2 ppm (broad singlet, 1H)
¹³C NMR spectroscopy reveals the following key signals:
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Aromatic carbons: δ 126-140 ppm
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Benzylic carbon: δ 53-54 ppm
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N-CH₂ carbon: δ 49-50 ppm
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Hexyl chain carbons: δ 22-32 ppm
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Terminal methyl carbon: δ 14-15 ppm
Mass Spectrometry
Mass spectrometric analysis of N-benzyl-N-hexylamine typically shows:
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Molecular ion peak at m/z 191 (C₁₃H₂₁N⁺)
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Fragment ions at m/z 91 (benzyl cation, C₇H₇⁺)
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Fragment ions corresponding to the loss of the hexyl group
Infrared Spectroscopy
The IR spectrum of N-benzyl-N-hexylamine displays characteristic absorption bands:
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N-H stretching: 3300-3400 cm⁻¹
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Aromatic C-H stretching: approximately 3000-3100 cm⁻¹
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Aliphatic C-H stretching: 2850-2950 cm⁻¹
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C-N stretching: 1250-1350 cm⁻¹
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Aromatic ring vibrations: 1450-1600 cm⁻¹
Applications and Uses
N-benzyl-N-hexylamine has found applications in various fields of chemistry and related disciplines due to its unique structural features and reactivity patterns.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its secondary amine functionality provides a reactive site for further elaboration into more complex structures with potential biological activities. The combination of a lipophilic hexyl chain and an aromatic benzyl group makes it particularly useful in designing molecules with specific pharmacokinetic profiles.
Research and Development
In scientific research, N-benzyl-N-hexylamine is employed as:
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A model compound for studying secondary amine reactions
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A precursor for the preparation of more complex nitrogen-containing compounds
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A reference compound for analytical method development
Synthetic Applications
The compound finds application in various synthetic transformations:
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As a nucleophile in alkylation and acylation reactions
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In the preparation of amides and sulfonamides
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As a starting material for the synthesis of heterocyclic compounds
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In the formation of Schiff bases and related derivatives
Industrial Uses
In industrial settings, N-benzyl-N-hexylamine has been utilized in:
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The production of specialty chemicals
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The development of surfactants and surface-active agents
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The preparation of polymer additives
Catalyst Development
Recent research has explored the potential of N-benzyl-N-hexylamine derivatives in catalyst development. The compound can be further functionalized to create ligands for transition metal catalysts used in various organic transformations .
Biological Activity
Though primarily utilized as a synthetic intermediate, N-benzyl-N-hexylamine exhibits certain biological activities that warrant consideration, particularly in pharmaceutical research and development.
Antimicrobial Properties
Studies have indicated that N-benzyl-N-hexylamine displays moderate antimicrobial activity against certain bacterial strains. This activity is attributed to:
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The lipophilic hexyl chain, which may facilitate membrane penetration
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The secondary amine functionality, which can interact with bacterial cellular components
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The benzyl group, which may participate in π-stacking interactions with aromatic residues in target proteins
Mechanism of Action
The biological activities of N-benzyl-N-hexylamine are believed to involve:
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Interactions with specific molecular targets and biological pathways
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Formation of hydrogen bonds with receptor sites
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Hydrophobic interactions mediated by both the benzyl and hexyl moieties
These properties make N-benzyl-N-hexylamine and its derivatives potential candidates for further exploration in drug discovery programs, particularly in the development of antimicrobial and antifungal agents.
Comparison with Related Compounds
Understanding the similarities and differences between N-benzyl-N-hexylamine and structurally related compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogs
Table 2 compares N-benzyl-N-hexylamine with several structural analogs:
Table 2: Comparison of N-benzyl-N-hexylamine with Related Compounds
Reactivity Differences
The reactivity patterns of these compounds differ based on their structural features:
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Primary amines like benzylamine exhibit higher nucleophilicity than secondary amines like N-benzyl-N-hexylamine
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The presence of a hydroxyl group in N-benzyl-N-methylethanolamine introduces additional reactivity
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The longer alkyl chain in N-benzyl-N-hexylamine increases lipophilicity compared to N-benzyl-N-methylamine
Physical Property Variations
Key physical property differences include:
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Boiling points generally increase with molecular weight
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Solubility in water decreases with increasing lipophilicity
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Basicity is influenced by electronic and steric factors associated with the substituents on nitrogen
Recent Research and Developments
Recent scientific investigations have expanded our understanding of N-benzyl-N-hexylamine and its potential applications in various fields.
Synthetic Methodology Advancements
Recent developments in synthetic methodologies for preparing N-benzyl-N-hexylamine and related compounds include:
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Low-temperature N-alkylation processes using iridium catalysts, which operate under milder conditions (40-60°C) than traditional methods
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Environmentally friendly approaches utilizing protic solvents and more efficient catalytic systems
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One-pot procedures that eliminate the need for isolating intermediates, thereby improving efficiency and reducing waste
Catalytic Applications
Research has demonstrated the potential of N-benzyl-N-hexylamine in catalytic applications:
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As ligands for transition metal catalysts
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In the development of novel organocatalytic systems
Advanced Analytical Methods
Improved analytical techniques for characterizing N-benzyl-N-hexylamine include:
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Advanced NMR methods for structural confirmation
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Tandem mass spectrometry for enhanced sensitivity and specificity
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Computational modeling to predict physical properties and reactivity patterns
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